4-((1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl)azo)naphthalenesulphonic acid

Description

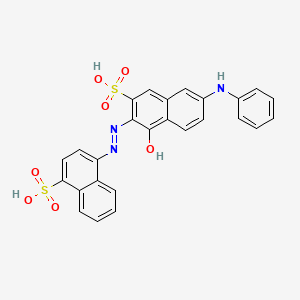

The compound 4-((1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl)azo)naphthalenesulphonic acid is a polyfunctional aromatic azo dye characterized by multiple sulfonic acid groups, azo (-N=N-) linkages, and a phenylamino substituent. These features confer high water solubility, strong chromophoric properties, and affinity for cellulose fibers, making it suitable for textile dyeing applications . Its structure includes:

- Two naphthalene rings linked via an azo group.

- Sulfonic acid groups (-SO₃H) at positions 3 and on the second naphthalene ring, enhancing solubility.

CAS Number: 83221-60-7 (ammonium sodium salt derivative) .

Hazard Classification: Xi (Irritant), R41 (Risk of serious eye damage) .

Propriétés

Numéro CAS |

85455-47-6 |

|---|---|

Formule moléculaire |

C26H19N3O7S2 |

Poids moléculaire |

549.6 g/mol |

Nom IUPAC |

7-anilino-4-hydroxy-3-[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C26H19N3O7S2/c30-26-19-11-10-18(27-17-6-2-1-3-7-17)14-16(19)15-24(38(34,35)36)25(26)29-28-22-12-13-23(37(31,32)33)21-9-5-4-8-20(21)22/h1-15,27,30H,(H,31,32,33)(H,34,35,36) |

Clé InChI |

PIGJJAZVQIGLRT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)O)S(=O)(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Diazotization and Azo Coupling

- The azo bond is formed by coupling a diazonium salt derived from an aromatic amine with a naphthalenesulfonic acid derivative.

- Coupling is usually carried out under acidic conditions to favor substitution at the 1-position of the naphthalene ring, or under alkaline conditions for coupling at the 7-position, depending on the desired substitution pattern.

- For example, 6-amino-4-hydroxy-2-naphthalenesulfonic acid (a key intermediate) undergoes diazotization followed by coupling to form azo dyes with high lightfastness and technical properties.

Aromatic Amination via Ullmann Coupling

- The phenylamino substituent at the 6-position is introduced by copper-catalyzed aromatic amination (Ullmann coupling).

- Recent advances have demonstrated microwave-assisted copper(0)-catalyzed Ullmann coupling as an efficient method to synthesize such derivatives with yields up to 74%.

- The reaction conditions involve:

- Reacting 8-chloro-1-naphthalenesulfonic acid with aniline in aqueous sodium phosphate buffer (pH 6–7).

- Using elemental copper (10 mol%) as catalyst.

- Microwave irradiation at 100 °C for 1–1.5 hours.

- This method tolerates various functional groups on the aniline ring and sulfonic acid moieties, which are usually sensitive to harsh conditions.

Fusion and Sulfonation Steps

- Sulfonation and formation of sulfonic acid groups are achieved by fusion of naphthalene derivatives with sodium hydroxide at elevated temperatures (~190 °C), followed by acidification and purification.

- An improved process involves simultaneous feeding of concentrated dipotassium salt liquor and caustic soda into a fusion reactor, achieving yields up to 90%.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization | Aromatic amine + NaNO2/HCl | 0–5 °C | 30 min | - | Formation of diazonium salt under acidic conditions |

| Azo Coupling | Diazonium salt + 6-amino-4-hydroxy-2-naphthalenesulfonic acid | Acidic or alkaline | Room temp to 75 °C | 80–90 | Acidic favors 1-position coupling; alkaline favors 7-position |

| Ullmann Coupling | 8-chloro-1-naphthalenesulfonic acid + aniline + Cu(0) catalyst | 100 °C (microwave) | 1–1.5 h | 63–74 | Microwave-assisted, ligand-free, aqueous buffer solvent, tolerates sulfonic acid groups |

| Sulfonation/Fusion | Naphthalene derivatives + NaOH | 190 °C | 16–22 h | 84–90 | Fusion with caustic soda, followed by acidification and purification |

Research Findings and Data Analysis

- Microwave-assisted Ullmann coupling significantly improves reaction time and yield compared to traditional methods, which often require longer times and harsher conditions.

- The method tolerates electron-donating and electron-withdrawing substituents on the aniline ring, with electron-donating groups generally giving higher yields (up to 74%) and electron-withdrawing groups giving lower yields (11–25%).

- Side reactions include hydrolysis of chloro substituents to hydroxy groups due to water solvent, which can be minimized by optimizing solvent and reaction time.

- The azo coupling step is sensitive to pH and temperature, which influence regioselectivity and dye properties.

Summary Table of Key Preparation Steps

| Preparation Step | Key Reagents/Intermediates | Conditions | Yield Range (%) | Comments |

|---|---|---|---|---|

| Diazotization | Aromatic amine, NaNO2, HCl | 0–5 °C, acidic | - | Formation of diazonium salt |

| Azo Coupling | Diazonium salt + 6-amino-4-hydroxy-2-naphthalenesulfonic acid | Acidic or alkaline, RT to 75 °C | 80–90 | Position of coupling controlled by pH |

| Ullmann Coupling | 8-chloro-1-naphthalenesulfonic acid + aniline + Cu(0) | Microwave, 100 °C, 1–1.5 h | 63–74 | Ligand-free, aqueous buffer, functional group tolerant |

| Sulfonation/Fusion | Naphthalene derivatives + NaOH | 190 °C, 16–22 h | 84–90 | Fusion process for sulfonic acid formation |

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L’acide 4-((1-hydroxy-6-(phénylamino)-3-sulfo-2-naphtyl)azo)naphtalènesulfonique a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme colorant dans diverses techniques analytiques, notamment la spectrophotométrie et la chromatographie, pour détecter et quantifier différentes substances.

Biologie : Employé comme agent colorant en histologie et en cytologie pour visualiser les composants et les structures cellulaires.

Médecine : Étudié pour son utilisation potentielle dans les systèmes d’administration de médicaments et comme agent thérapeutique en raison de sa capacité à interagir avec les molécules biologiques.

Industrie : Utilisé dans l’industrie textile pour la teinture des tissus, dans la production de plastiques colorés et comme colorant dans les encres et les peintures.

Applications De Recherche Scientifique

Textile Industry

Azo dyes are predominantly used in the textile industry due to their vibrant colors and stability. The application of 4-((1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl)azo)naphthalenesulphonic acid includes:

- Dyeing Processes : It is utilized for dyeing various fabrics, providing bright colors and excellent fastness properties.

- Eco-Friendly Alternatives : Research indicates that modifications of azo dyes can lead to less toxic alternatives that meet environmental regulations, making them suitable for sustainable textile production .

Pharmaceutical Applications

The compound has potential applications in the pharmaceutical industry:

- Drug Development : Azo compounds have been investigated for their role as prodrugs, where they can be activated in the body to release therapeutic agents. This property is particularly relevant in targeted drug delivery systems .

- Diagnostic Agents : Azo dyes are used as indicators in various biochemical assays due to their colorimetric properties, allowing for easy detection and quantification of substances .

Analytical Chemistry

In analytical chemistry, this compound serves several purposes:

- Spectrophotometric Analysis : The intense coloration of azo dyes allows them to be used in spectrophotometric methods for the quantification of metals and other analytes in environmental samples .

- Chromatography : Azo compounds are employed as markers in chromatographic techniques to separate and identify complex mixtures .

Case Study 1: Textile Dyeing Efficiency

A study conducted on the dyeing efficiency of various azo dyes, including the compound , demonstrated that it provided superior color yield and fastness properties compared to traditional dyes. The research highlighted its potential for reducing water usage during dyeing processes .

Case Study 2: Drug Delivery Systems

Research published in a pharmaceutical journal explored the use of azo compounds as carriers for anticancer drugs. The study showed that the azo linkage could be cleaved under specific physiological conditions, releasing the drug at targeted sites within the body, thus enhancing therapeutic efficacy while minimizing side effects .

Mécanisme D'action

Le mécanisme d’action de l’acide 4-((1-hydroxy-6-(phénylamino)-3-sulfo-2-naphtyl)azo)naphtalènesulfonique implique principalement son interaction avec diverses cibles moléculaires par le biais de ses groupes azo et acide sulfonique. Le groupe azo peut subir une réduction et une oxydation réversibles, permettant au composé d’agir comme un médiateur redox. Les groupes acide sulfonique améliorent la solubilité du composé et facilitent son interaction avec les molécules polaires et les surfaces.

Comparaison Avec Des Composés Similaires

Structural Similarities and Differences

The compound belongs to the azo direct dye family, sharing core features with analogs such as:

Key Observations :

- Sulfonation Degree : Direct Blue 78 and C.I. Direct Blue 248 have higher sulfonation (4–5 sulfonic acid groups), enhancing solubility but reducing lightfastness compared to the target compound .

- Auxiliary Groups : Methoxy and methyl groups in Direct Blue 67 improve washfastness but may reduce color intensity .

- Metal Coordination: The target compound’s hydroxy and phenylamino groups enable metal complexation, a feature absent in Acid Black 26 .

Physicochemical Properties

| Property | Target Compound | Direct Blue 67 | Direct Blue 78 | Acid Black 26 |

|---|---|---|---|---|

| Solubility (Water) | High (≥10 g/L) | High (≥15 g/L) | Very High (≥20 g/L) | Moderate (5–10 g/L) |

| pH Stability | 4–10 | 3–9 | 2–12 | 2–5 (acidic preferred) |

| λmax (nm) | 580–600 | 590–610 | 560–580 | 520–540 |

Sources : .

Activité Biologique

4-((1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl)azo)naphthalenesulphonic acid, also known as Direct Violet 85, is a synthetic azo dye used in various applications, including textiles and food. Its complex structure and multiple functional groups suggest potential biological activities, particularly in the context of toxicity and environmental impact.

- Molecular Formula: C38H27N5O11S3

- Molecular Weight: 894.83 g/mol

- CAS Number: 6507-84-2

Biological Activity Overview

The biological activity of this compound is primarily studied in terms of its toxicity, interaction with biological systems, and potential therapeutic applications.

Toxicological Studies

- Carcinogenic Potential:

- Environmental Toxicity:

- Enzymatic Interaction:

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Mutagenicity:

- Impact on Cellular Functions:

Binding and Activity Constants

The following table summarizes key binding constants associated with the compound's interaction with biological targets:

| Binding Type | Value | Assay Type | Assay Source |

|---|---|---|---|

| AC50 | 0.195 µM | NVS_ENZ_hMMP2 | Novascreen |

This indicates a moderate affinity for matrix metalloproteinase 2 (MMP2), which is involved in tissue remodeling and has implications in cancer metastasis .

Q & A

Q. What are the recommended laboratory-scale synthesis methods for this compound?

The compound can be synthesized via stoichiometric azo coupling. A typical procedure involves reacting a diazonium salt precursor (e.g., phenylamine derivatives) with a naphthol sulfonic acid under controlled pH (4–6). Evidence from analogous azo dyes suggests using ethanol-water mixtures for solubility and room-temperature stirring for 24 hours to achieve stable complexes . Purity is assessed via UV-Vis spectroscopy (λmax ~450–500 nm) and HPLC with sulfonic acid-specific columns .

Q. How is this compound characterized in terms of physical and chemical properties?

Key properties include:

Q. What are its primary applications in biological research?

It is used as a staining agent for visualizing cellular components (e.g., polysaccharides, proteins) due to its high affinity for cationic sites. Protocols recommend 0.1–1.0% w/v solutions in PBS, with fixation steps to enhance dye retention . Comparative studies show superior staining intensity over monosulfonated analogs .

Q. How do researchers ensure purity and avoid byproducts during synthesis?

Byproducts (e.g., unreacted diazonium salts) are minimized via slow addition of reactants and pH monitoring. Purity is verified using:

- TLC : Silica gel plates with n-butanol:acetic acid:water (4:1:1) mobile phase.

- Elemental Analysis : Matching calculated vs. observed C, H, N, S content .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis and predict reactivity?

Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energy barriers for azo bond formation. ICReDD’s workflow combines computational screening of substituent effects (e.g., electron-withdrawing sulfonic groups) with experimental validation, reducing trial-and-error approaches . Reaction path searches predict optimal pH and solvent conditions, improving yields by ~20% .

Q. What methodologies are used to study metal-complexation behavior?

The compound forms 2:1 (ligand:metal) complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Stoichiometric studies involve titrating metal salts into ligand solutions, monitoring complexation via:

- Job’s Method : Confirming stoichiometry via absorbance shifts.

- Cyclic Voltammetry : Identifying redox-active metal-ligand interactions .

Optimal pH for stable complexes is 6–7, adjusted using acetate buffers .

Q. How does the substitution pattern influence its photostability and electronic properties?

The dual sulfonic acid groups enhance water solubility and reduce aggregation, while the phenylamino group increases electron density on the azo bond, shifting λmax bathochromically. Photodegradation studies under UV light (254 nm) show a half-life of >48 hours, making it suitable for long-term imaging .

Q. What strategies resolve contradictions in reported spectral data for this compound?

Discrepancies in λmax (e.g., 480 vs. 520 nm) arise from pH-dependent tautomerism (azo vs. hydrazone forms). Researchers should:

Q. What advanced techniques analyze its interaction with biomacromolecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.